Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate
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Overview
Description
Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate is a complex organic compound that features a furan ring, a pyridazine ring, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. The furan ring is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, though the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furanones share the furan ring structure and exhibit similar biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid have similar structural features and are used in similar applications.
Uniqueness
Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate is unique due to its combination of a furan ring, a pyridazine ring, and a benzyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 2-[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(25-11-13-5-2-1-3-6-13)12-26-16-9-8-15(20-21-16)19-18(23)14-7-4-10-24-14/h1-10H,11-12H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUJDXCWAAYLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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